REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:4][c:5]2[c:6](=[O:11])[nH:7][cH:8][cH:9][cH:10]2)[cH:12][c:13](-[n:17]2[c:18](=[O:29])[n:19]([CH3:28])[c:20]([C:24]([F:25])([F:26])[F:27])[cH:21][c:22]2=[O:23])[c:14]([F:16])[cH:15]1.[Cl:43][CH2:44][CH2:45][Cl:46].[N+:35](=[N-:36])=[CH:37][C:38](=[O:39])[O:40][CH2:41][CH3:42].[Sn:30]([Cl:31])([Cl:32])([Cl:33])[Cl:34]>>[Cl:1][c:2]1[c:3]([O:4][c:5]2[c:6]([O:11][CH2:37][C:38](=[O:39])[O:40][CH2:41][CH3:42])[n:7][cH:8][cH:9][cH:10]2)[cH:12][c:13](-[n:17]2[c:18](=[O:29])[n:19]([CH3:28])[c:20]([C:24]([F:25])([F:26])[F:27])[cH:21][c:22]2=[O:23])[c:14]([F:16])[cH:15]1
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Name
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Cn1c(C(F)(F)F)cc(=O)n(-c2cc(Oc3ccc[nH]c3=O)c(Cl)cc2F)c1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(C(F)(F)F)cc(=O)n(-c2cc(Oc3ccc[nH]c3=O)c(Cl)cc2F)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=[N+]=[N-]
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Name
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Cl[Sn](Cl)(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Sn](Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)COc1ncccc1Oc1cc(-n2c(=O)cc(C(F)(F)F)n(C)c2=O)c(F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |